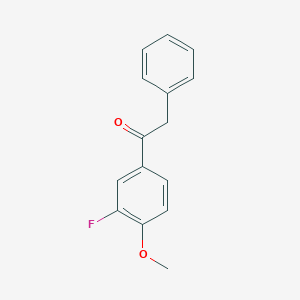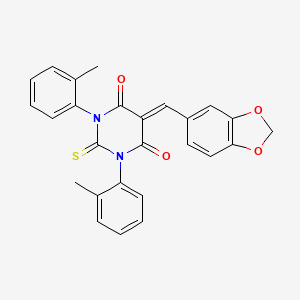
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid is a chemical compound characterized by its unique structure, which includes a chloro-substituted isoindoline dione moiety and a methylpentanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid typically involves the following steps:
Formation of the Isoindoline Dione Core: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline dione core.
Attachment of the Methylpentanoic Acid Side Chain: This step involves the reaction of the chlorinated isoindoline dione with a suitable precursor to introduce the methylpentanoic acid side chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Chloro-1,3-dioxoisoindol-2-yl)-5-nitrophenyl]methyl acetate
- 3-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylbenzoic acid
Uniqueness
2-(5-Chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid is unique due to its specific combination of a chloro-substituted isoindoline dione core and a methylpentanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-(5-chloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-7(2)5-11(14(19)20)16-12(17)9-4-3-8(15)6-10(9)13(16)18/h3-4,6-7,11H,5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZMCGOMNFZMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5192592.png)
![4-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5192601.png)
![4-[3-(2-chloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5192608.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5192612.png)
![3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B5192617.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5192622.png)
![5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5192637.png)

![10-(4-CHLOROBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5192656.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B5192667.png)

![4-[2-(2-chloro-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5192677.png)
